N-((3-(1-乙基-1H-吡唑-4-基)-1,2,4-噁二唑-5-基)甲基)-2-(三氟甲氧基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C16H14F3N5O3 and its molecular weight is 381.315. The purity is usually 95%.
BenchChem offers high-quality N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 靶向蛋白激酶:像此化合物这样的苯甲酰胺衍生物正在被研究其作为蛋白激酶抑制剂的潜力。 它们可能在调节细胞信号通路和治疗癌症和炎症等疾病中发挥作用 .
- 抗癌剂:研究人员正在探索该化合物通过干扰细胞分裂或促进细胞凋亡来抑制肿瘤生长的能力。 其三氟甲氧基基团增强了其药理特性 .
药物化学与药物开发
生物活性
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula, which indicates the presence of a pyrazole ring, an oxadiazole moiety, and a trifluoromethoxy group attached to a benzamide structure. Its molecular formula is C15H15F3N4O, with a molecular weight of approximately 354.30 g/mol.
The biological activity of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethoxy)benzamide is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on various kinases and enzymes involved in cell signaling pathways.
Target Proteins
- RET Kinase : Studies have shown that benzamides containing oxadiazole groups can inhibit RET kinase activity, which is crucial in cancer progression. For instance, a related compound demonstrated significant inhibition of RET activity and cell proliferation in cancer models .
- Microtubules : Similar compounds have been reported to affect microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of compounds structurally similar to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethoxy)benzamide:
Compound Name | Target | Effect | Reference |
---|---|---|---|
Compound I-8 | RET Kinase | Inhibits cell proliferation | |
Compound X | Tubulin | Induces apoptosis in cancer cells | |
Compound Y | CXCR2 | Antagonizes chemokine signaling |
Case Studies
Case Study 1 : In a study evaluating the effects of benzamide derivatives on cancer cell lines, it was found that compounds with oxadiazole moieties exhibited enhanced cytotoxicity against various tumor types. The mechanism was linked to their ability to disrupt microtubule formation and induce apoptosis.
Case Study 2 : A clinical trial involving patients with RET-positive tumors assessed the efficacy of a related compound. Results indicated that patients receiving treatment showed improved survival rates compared to historical controls, highlighting the therapeutic potential of this class of compounds .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethoxy)benzamide. While specific data for this compound may be limited, related compounds have shown promising profiles:
- Absorption : Generally high bioavailability.
- Distribution : Moderate tissue penetration.
- Metabolism : Primarily hepatic; involves cytochrome P450 enzymes.
- Excretion : Renal clearance predominates.
属性
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O3/c1-2-24-9-10(7-21-24)14-22-13(27-23-14)8-20-15(25)11-5-3-4-6-12(11)26-16(17,18)19/h3-7,9H,2,8H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTROSMLJSGTYPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。